molecular formula C10H10N2O B15199165 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one

Cat. No.: B15199165
M. Wt: 174.20 g/mol
InChI Key: ZNCIRTDOBZGUMB-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one typically involves the reaction of 2-aminobenzimidazole with a suitable acylating agent. One common method is the acylation of 2-aminobenzimidazole with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound is used in the development of organic semiconductors and other functional materials.

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The benzimidazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)ethanol
  • 1-(1H-Benzimidazol-2-yl)ethanone
  • 2-(1H-Benzimidazol-2-yl)acetic acid

Uniqueness

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one is unique due to its specific structural features, which include a propanone group attached to the benzimidazole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-1-one

InChI

InChI=1S/C10H10N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

ZNCIRTDOBZGUMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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